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Compound of Interest

Compound Name:
(5-Cyano-2-methylphenyl)boronic

acid

Cat. No.: B591750 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis,

and applications of (5-Cyano-2-methylphenyl)boronic acid, a key building block in modern

organic synthesis and medicinal chemistry.

Core Chemical Properties
(5-Cyano-2-methylphenyl)boronic acid is an organoboron compound widely utilized as a

versatile intermediate in the synthesis of complex organic molecules. Its utility primarily stems

from its ability to participate in palladium-catalyzed cross-coupling reactions.

Physicochemical Data
Quantitative data for (5-Cyano-2-methylphenyl)boronic acid are summarized below. While

an experimental melting point is not widely reported in the literature, other key properties have

been documented or calculated.
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Property Value Source

CAS Number 867333-43-5 [1]

Molecular Formula C₈H₈BNO₂ [1]

Molecular Weight 160.97 g/mol [1]

Appearance
White to off-white solid

(presumed)
General knowledge

Topological Polar Surface Area

(TPSA)
64.25 Å² [1]

LogP (calculated) -0.4535 [1]

Hydrogen Bond Donors 2 [1]

Hydrogen Bond Acceptors 3 [1]

Rotatable Bonds 1 [1]

Storage Conditions
Store at 2-8°C under an inert

atmosphere

General supplier

recommendation

Synthesis and Reactivity
Synthesis of (5-Cyano-2-methylphenyl)boronic acid
Aryl boronic acids are commonly synthesized from the corresponding aryl halide via an

organometallic intermediate, such as a Grignard or organolithium reagent, which is then

quenched with a trialkyl borate.[2] The logical precursor for (5-Cyano-2-methylphenyl)boronic
acid is 4-bromo-3-methylbenzonitrile.

The synthesis workflow involves two main stages: the formation of a Grignard reagent from the

aryl bromide and its subsequent reaction with trimethyl borate, followed by acidic workup.
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Diagram 1: Synthesis workflow for (5-Cyano-2-methylphenyl)boronic acid.
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Core Reactivity: The Suzuki-Miyaura Cross-Coupling
Reaction
The primary application of (5-Cyano-2-methylphenyl)boronic acid is in the Suzuki-Miyaura

cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond

between the boronic acid and an aryl or vinyl halide (or triflate), making it a cornerstone for the

synthesis of biaryl compounds. Biaryl structures are prevalent in pharmaceuticals, liquid

crystals, and other functional materials.

The catalytic cycle for the Suzuki-Miyaura reaction involves three key steps:

Oxidative Addition: The active Pd(0) catalyst inserts into the aryl halide (Ar-X) bond, forming

a Pd(II) complex.

Transmetalation: The aryl group from the boronic acid (activated by a base) is transferred to

the palladium center, displacing the halide.

Reductive Elimination: The two aryl groups on the palladium complex couple and are

eliminated, forming the new biaryl product and regenerating the Pd(0) catalyst.[3]
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Diagram 2: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols
The following sections provide detailed, representative methodologies for the synthesis of (5-
Cyano-2-methylphenyl)boronic acid and its subsequent use in a Suzuki-Miyaura cross-

coupling reaction. These protocols are adapted from standard, published procedures for similar

compounds.[4][5]
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Protocol: Synthesis of (5-Cyano-2-methylphenyl)boronic
acid
This protocol is based on the reaction of a Grignard reagent with trimethyl borate.[2][5]

Materials:

4-bromo-3-methylbenzonitrile

Magnesium turnings

Anhydrous Tetrahydrofuran (THF)

Trimethyl borate

1 M Hydrochloric acid (HCl)

Ethyl acetate

Brine (saturated NaCl solution)

Anhydrous magnesium sulfate (MgSO₄)

Iodine crystal (for initiation)

Procedure:

Apparatus Setup: A three-necked, round-bottomed flask is flame-dried under an inert

atmosphere (Argon or Nitrogen) and fitted with a reflux condenser, a dropping funnel, and a

magnetic stir bar.

Grignard Reagent Formation:

Magnesium turnings (1.2 eq.) are placed in the flask with a small crystal of iodine.

Anhydrous THF is added to cover the magnesium.
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A solution of 4-bromo-3-methylbenzonitrile (1.0 eq.) in anhydrous THF is added to the

dropping funnel. A small amount is added to the flask, and the mixture is gently heated to

initiate the reaction.

Once the reaction begins (indicated by heat evolution and disappearance of the iodine

color), the remaining aryl bromide solution is added dropwise at a rate that maintains a

gentle reflux.

After the addition is complete, the mixture is stirred at reflux for an additional 1-2 hours to

ensure complete formation of the Grignard reagent.

Reaction with Trimethyl Borate:

In a separate flame-dried flask under an inert atmosphere, a solution of trimethyl borate

(2.0 eq.) in anhydrous THF is prepared and cooled to -78 °C using a dry ice/acetone bath.

The prepared Grignard solution is transferred via cannula into the cold trimethyl borate

solution dropwise, maintaining the temperature below -70 °C.

After the addition, the reaction mixture is allowed to warm slowly to room temperature and

stirred overnight.

Workup and Isolation:

The reaction is quenched by the slow addition of 1 M HCl at 0 °C, and the mixture is

stirred for 1 hour.

The organic layer is separated, and the aqueous layer is extracted three times with ethyl

acetate.

The combined organic layers are washed with brine, dried over anhydrous MgSO₄,

filtered, and concentrated under reduced pressure.

The resulting crude solid can be purified by recrystallization or silica gel chromatography

to yield pure (5-Cyano-2-methylphenyl)boronic acid.
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Protocol: Suzuki-Miyaura Cross-Coupling of an Aryl
Bromide
This protocol describes a typical palladium-catalyzed coupling of (5-Cyano-2-
methylphenyl)boronic acid with a generic aryl bromide.[6]

Materials:

(5-Cyano-2-methylphenyl)boronic acid (1.5 eq.)

Aryl bromide (1.0 eq.)

Palladium(II) acetate [Pd(OAc)₂] (e.g., 2 mol%)

SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (e.g., 4 mol%)

Potassium phosphate (K₃PO₄) or Potassium carbonate (K₂CO₃) (2.0-3.0 eq.)

Solvent: Toluene and Water (e.g., 10:1 ratio) or 1,4-Dioxane/Water

Ethyl acetate

Brine

Procedure:

Reaction Setup: To a Schlenk flask or microwave vial, add the aryl bromide (1.0 eq.), (5-
Cyano-2-methylphenyl)boronic acid (1.5 eq.), the palladium catalyst, the phosphine

ligand, and the base.

Degassing: The vessel is sealed, evacuated, and backfilled with an inert gas (Argon or

Nitrogen). This cycle is repeated three times to remove oxygen, which can deactivate the

catalyst.

Solvent Addition: Degassed solvent (e.g., toluene/water) is added via syringe.

Reaction: The mixture is stirred vigorously and heated to the desired temperature (typically

80-110 °C) for 2-24 hours. The reaction progress can be monitored by Thin Layer
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Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Workup and Isolation:

Upon completion, the reaction mixture is cooled to room temperature and diluted with ethyl

acetate and water.

The layers are separated, and the aqueous layer is extracted twice with ethyl acetate.

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate

(Na₂SO₄), filtered, and concentrated under reduced pressure.

The crude product is then purified by flash column chromatography on silica gel to yield

the desired biaryl compound.

Applications in Drug Discovery
Boronic acids are crucial building blocks in medicinal chemistry.[7] The incorporation of a

boronic acid moiety can enhance potency and improve the pharmacokinetic profile of drug

candidates. While (5-Cyano-2-methylphenyl)boronic acid is not typically a pharmacologically

active agent itself, it serves as a versatile scaffold for constructing more complex molecules

that may interact with biological targets.

The cyano (-C≡N) and methyl (-CH₃) groups on the phenyl ring allow for fine-tuning of steric

and electronic properties of the final product. The cyano group is an electron-withdrawing group

and a potential hydrogen bond acceptor, while the methyl group adds lipophilicity and steric

bulk. These features are critical for optimizing ligand-receptor interactions in drug design.

Safety and Handling
(5-Cyano-2-methylphenyl)boronic acid is classified as a hazardous substance.

GHS Hazard Statements: Harmful if swallowed (H302), in contact with skin (H312), or if

inhaled (H332). Causes skin irritation (H315) and serious eye irritation (H319). May cause

respiratory irritation (H335).

Precautions: Use only in a well-ventilated area, preferably a fume hood. Wear appropriate

personal protective equipment (PPE), including chemical-resistant gloves, safety goggles,
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and a lab coat. Avoid breathing dust. Wash hands thoroughly after handling.

First Aid:

In case of eye contact: Rinse cautiously with water for several minutes. Remove contact

lenses if present and easy to do. Continue rinsing and seek immediate medical attention.

In case of skin contact: Wash with plenty of soap and water.

If inhaled: Move person to fresh air.

If swallowed: Call a poison center or doctor if you feel unwell. Rinse mouth.

Always consult the Safety Data Sheet (SDS) for the most current and detailed safety

information before handling this chemical.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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